molecular formula C22H26N2O5S B4794273 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate

1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate

Cat. No. B4794273
M. Wt: 430.5 g/mol
InChI Key: YZMLHGHTJRAHRE-UHFFFAOYSA-N
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Description

1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate, also known as MeOPP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a piperazine derivative that has shown potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate is not fully understood. However, it has been shown to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, as well as to increase the activity of antioxidant enzymes. 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has also been shown to reduce inflammation in the brain and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has also been shown to be relatively safe and well-tolerated in animal studies. However, 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate is still in the early stages of development as a therapeutic agent, and more research is needed to fully understand its potential benefits and limitations.

Future Directions

There are several future directions for research on 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate. One area of interest is the potential use of 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate as a treatment for drug addiction. 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent for this condition. Another area of interest is the potential use of 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate as a cognitive enhancer. 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has been shown to improve cognitive performance in animal models, and further research is needed to determine its potential as a cognitive enhancer in humans. Finally, more research is needed to fully understand the mechanism of action of 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate and to identify potential targets for therapeutic intervention.

Scientific Research Applications

1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has shown promising results in animal models of Parkinson's disease, Alzheimer's disease, and depression. 1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate has also been studied for its potential as a cognitive enhancer and as a treatment for drug addiction.

properties

IUPAC Name

1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.C2H2O4/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-10H,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMLHGHTJRAHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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